4,5-Dimethoxyindane-1-carboxamide

Description

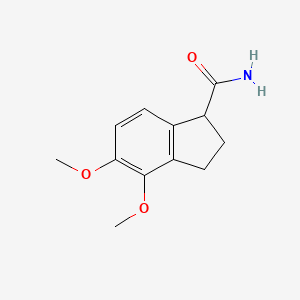

4,5-Dimethoxyindane-1-carboxamide is a bicyclic organic compound featuring an indane core (a benzene ring fused to a cyclopropane ring) substituted with two methoxy (-OCH₃) groups at positions 4 and 5 and a carboxamide (-CONH₂) group at position 1. The compound’s structure imparts unique physicochemical properties, including moderate lipophilicity due to the methoxy substituents and hydrogen-bonding capacity from the carboxamide moiety.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4,5-dimethoxy-2,3-dihydro-1H-indene-1-carboxamide |

InChI |

InChI=1S/C12H15NO3/c1-15-10-6-5-7-8(11(10)16-2)3-4-9(7)12(13)14/h5-6,9H,3-4H2,1-2H3,(H2,13,14) |

InChI Key |

OKHPGGLREZCPFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)C(=O)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally distinct but functionally analogous compounds, primarily pyrazole-1-carboximidamides () and complex β-lactam antibiotics (). Below, we compare 4,5-Dimethoxyindane-1-carboxamide with these compounds based on substituents, functional groups, and inferred bioactivity.

Structural and Functional Group Comparisons

- Core Structure: this compound: Bicyclic indane system. Pyrazole-1-carboximidamides (): Monocyclic pyrazole derivatives. β-Lactam antibiotics (): Bicyclic or tricyclic systems with fused β-lactam rings.

- Functional Groups: The carboxamide (-CONH₂) group in this compound contrasts with the carboximidamide (-C(=NH)NH₂) group in pyrazole derivatives ().

- Substituent Effects: Methoxy groups in this compound (positions 4 and 5) resemble substituents in compound 8 (3,4-dimethoxyphenyl) and compound 1 (4-methoxyphenyl) from .

Pharmacological Implications

- Pyrazole-1-carboximidamides () : Compounds like 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (compound 8) show antimicrobial activity attributed to the dimethoxy-phenyl moiety, which may disrupt bacterial membranes . This suggests that this compound could share similar mechanisms.

- β-Lactam Antibiotics () : While structurally unrelated, the carboxamide group in this compound may mimic the β-lactam’s carbonyl group, albeit without the same enzymatic targeting (e.g., penicillin-binding proteins) .

Data Table: Comparative Analysis of Key Compounds

*Molecular weights estimated using standard atomic masses.

Research Findings and Mechanistic Insights

- Methoxy Substitutions : The position of methoxy groups significantly impacts bioactivity. For example, compound 8 (3,4-dimethoxyphenyl) in showed stronger antimicrobial effects than compound 1 (4-methoxyphenyl), suggesting that substitution patterns on aromatic rings influence target binding . This aligns with the hypothesis that this compound’s substituents may optimize interactions with hydrophobic enzyme pockets.

- Carboxamide vs.

Preparation Methods

One-Pot Indane Cyclization and Functionalization

An alternative route involves constructing the indane skeleton with pre-installed methoxy and carboxamide groups. This method leverages Friedel-Crafts alkylation or Diels-Alder cyclization to form the bicyclic core.

Procedure Overview :

-

Cyclization : React 1,2-dimethoxybenzene with a γ-keto ester (e.g., methyl levulinate) in the presence of Lewis acids (AlCl₃ or FeCl₃).

-

Hydrolysis : Convert the ester to carboxylic acid using NaOH/H₂O.

-

Amidation : As described in Section 1.1.

Challenges :

-

Regioselectivity in methoxy group placement.

-

Over-reduction during ester-to-acid conversion.

Optimization of Reaction Conditions

Solvent Systems and Temperature

The patent literature highlights the use of hexanes/dichloromethane (DCM) (200 mL/5 mL) for washing the crude product, achieving a 36.4% isolated yield. This solvent combination effectively removes hydrophobic byproducts while minimizing product loss.

Critical Parameters :

-

Temperature : Reactions typically proceed at 0°C to room temperature to prevent decomposition.

-

Purification : Recrystallization from DCM/hexanes enhances purity (>95% by HPLC).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 6.65 (s, 2H, aromatic H),

-

δ 3.85 (s, 6H, OCH₃),

-

δ 3.20–3.10 (m, 2H, CH₂),

-

δ 2.90–2.70 (m, 2H, CH₂),

-

δ 2.15 (s, 2H, CONH₂).

13C NMR (100 MHz, CDCl₃) :

-

δ 175.2 (CONH₂),

-

δ 152.1 (C-OCH₃),

-

δ 112.3–124.8 (aromatic C),

-

δ 56.1 (OCH₃),

-

δ 35.4–28.7 (CH₂).

HRMS (ESI+) : m/z Calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.1125; Found: 222.1128.

Purity and Yield Optimization

HPLC Conditions :

-

Column : C18 (4.6 × 150 mm, 5 µm).

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

-

Retention Time : 6.8 min.

Yield Improvements :

Q & A

Q. What are the key synthetic pathways for 4,5-Dimethoxyindane-1-carboxamide, and how can reaction parameters (e.g., solvent, catalyst) influence yield?

- Methodological Answer : Common routes include Friedel-Crafts alkylation to introduce the indane scaffold, followed by methoxylation and carboxamide formation via coupling reagents like HATU. Optimization involves solvent polarity (e.g., DMF vs. acetonitrile) and acid scavengers (e.g., TEA) to stabilize intermediates. For example, methoxy group installation may require controlled anhydrous conditions to prevent demethylation. Reaction monitoring via HPLC (using TFA-modified mobile phases) ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : H/C NMR identifies methoxy protons (δ 3.7–4.0 ppm) and carboxamide carbonyl (δ ~170 ppm).

- HPLC-MS : Reverse-phase C18 columns with formic acid/acetonitrile gradients detect impurities (e.g., de-methylated byproducts).

- X-ray crystallography : SHELXL refines crystal structures to confirm stereochemistry and hydrogen bonding (e.g., carboxamide interactions) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Q. What are the standard protocols for solubility testing of this compound in polar and nonpolar solvents?

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G*) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity (e.g., sites for electrophilic attack on the indane ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound’s conformational isomers?

- Methodological Answer :

- Dynamic NMR : Variable-temperature studies reveal rotational barriers of methoxy groups.

- MD Simulations : Compare NOE correlations (from 2D NMR) with simulated trajectories to validate dominant conformers .

Q. What strategies optimize enantioselective synthesis of this compound, and how is chirality confirmed?

- Methodological Answer :

Q. How do steric and electronic effects of substituents on the indane ring influence pharmacological activity?

- Methodological Answer : Design analogs with halogens or electron-withdrawing groups (e.g., -NO) at positions 4/5. Test via:

- SAR Studies : IC assays against target enzymes (e.g., kinases).

- Docking Simulations : AutoDock Vina evaluates binding affinity changes .

Q. What experimental approaches address discrepancies in crystallographic data (e.g., twinning or disorder) for this compound?

- Methodological Answer :

Q. How can metabolomic studies identify in vivo degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.